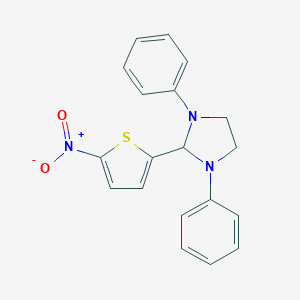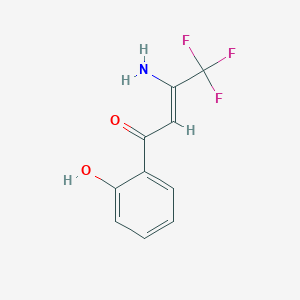
2-(5-Nitro-2-thiényl)-1,3-diphénylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds have been the subject of extensive research due to their wide range of biological activities . Nitrothiophene, a component of the compound you’re interested in, is a class of organic compounds that contain a thiophene ring substituted with a nitro group . These compounds are known for their potential biological activities, including antimicrobial properties .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be analyzed using various methods such as X-ray determination, Hartree-Fock (HF), and density functional theory (DFT) with a 6-311++G(d,p) basis set .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can vary widely depending on the specific compound and conditions. Some thiophene derivatives have shown antitumor activities by inducing the generation of reactive oxygen species (ROS) and apoptosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine” would depend on its specific structure. For example, a similar compound, “2-(5-nitrothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid”, has a molecular weight of 260.29 and is a solid at room temperature .
Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique de “2-(5-Nitro-2-thiényl)-1,3-diphénylimidazolidine” :
Activité leishmanicide
Ce composé a été évalué pour son potentiel dans le traitement des promastigotes de Leishmania major. La synthèse et l'activité leishmanicide in vitro de composés apparentés ont montré des résultats prometteurs contre ce parasite .
Activité antitumorale et cytotoxique
Dans le domaine de la recherche sur le cancer, les dérivés de ce composé ont démontré une activité cytotoxique sur les lignées cellulaires tumorales humaines, notamment le cancer de la prostate .
Agents antiprotozoaires
Le composé a été utilisé dans la synthèse de nouveaux dérivés d'éther d'oxime qui agissent comme agents antiprotozoaires, indiquant son application potentielle dans les infections protozoaires .
Activités analgésiques et anti-inflammatoires
Certains dérivés ont montré des activités analgésiques et anti-inflammatoires significatives, suggérant son utilisation dans la gestion de la douleur et le contrôle de l'inflammation .
Mécanisme D'action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine.
Result of Action
Most of the compounds showed activity better than the reference drug sodium stibogluconate (Pentostam) .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have shown significant interactions with various enzymes and proteins
Cellular Effects
Studies on similar compounds have shown that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been found to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
2-(5-nitrothiophen-2-yl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-22(24)18-12-11-17(25-18)19-20(15-7-3-1-4-8-15)13-14-21(19)16-9-5-2-6-10-16/h1-12,19H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBOBMWNRVHLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392432.png)
![3-[(4-methylpiperidino)carbonyl]-2H-chromen-2-one](/img/structure/B392433.png)


![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)



![6-bromo-3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392445.png)
![5-(Diethylamino)-2-[(phenylimino)methyl]phenol](/img/structure/B392448.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)

